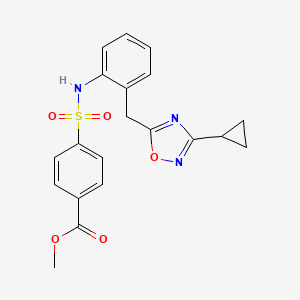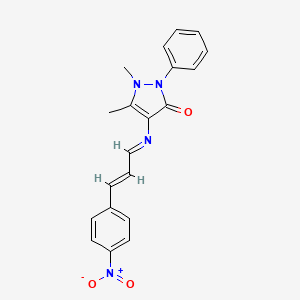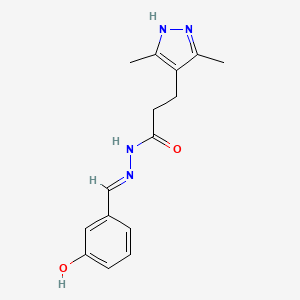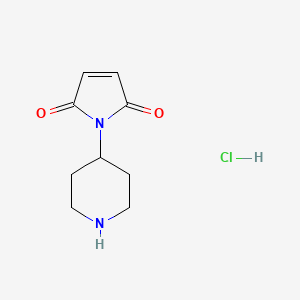
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide” is a complex organic compound. It is related to "1,3-Propanediamine, N’- [3- (dimethylamino)propyl]-N,N-dimethyl-" and "Dimethylaminopropylamine" , which are used in the preparation of some surfactants and personal care products .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . Another study showed that the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide with n-dodecyl acrylate or n-dodecyl methacrylate in toluene significantly influenced the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of related compounds like "1,3-Propanediamine, N’- [3- (dimethylamino)propyl]-N,N-dimethyl-" and "Dimethylaminopropylamine" have been characterized using spectroscopic data and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex. For example, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide with n-dodecyl acrylate or n-dodecyl methacrylate in toluene were shown to have a peculiar nature .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “Dimethylaminopropylamine” include a molar mass of 102.181 g·mol −1, a boiling point of 132.1 °C, and a refractive index of 1.435–1.436 .科学的研究の応用
Chemical and Pharmacological Investigations
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide belongs to a class of compounds that have been studied for their diverse chemical and pharmacological properties. Research has explored these compounds' roles in various scientific applications, including their potential impact on illicit drug markets, synthesis methods, and their use in imaging for Alzheimer's disease, among others. It's important to note that while the specific compound N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide may not be directly mentioned in the available literature, related compounds and their broad applications provide insight into the scientific interest and potential research areas related to this chemical structure.
Chemistry and Pharmacology of Novel Synthetic Opioids : Research into the chemistry and pharmacology of novel synthetic opioid receptor agonists, particularly N-substituted benzamides, highlights the scientific interest in understanding these compounds' effects. Such studies offer insights into their potential euphoric effects and implications for drug markets and abuse patterns (Sharma et al., 2018).
Synthetic Approaches in Chemical Production : Investigations into the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, demonstrate the ongoing efforts to develop more efficient and environmentally friendly production methods. This research can provide a foundation for the synthesis of compounds like N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide and their applications in various industries (Qiu et al., 2009).
Applications in Alzheimer's Disease Imaging : The development of amyloid imaging ligands, including compounds with structures similar to N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide, underscores the potential of these chemicals in medical diagnostics. Such research is pivotal for early detection and treatment evaluation in Alzheimer's disease (Nordberg, 2007).
Environmental and Toxicological Studies : The presence of similar compounds in aquatic environments and their potential endocrine-disrupting effects have led to a broader understanding of environmental safety and health implications. This research area highlights the need for ongoing assessment of chemical toxicity and environmental impact (Haman et al., 2015).
Safety And Hazards
特性
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-21(2)17-11-5-14(6-12-17)4-3-13-20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNQPPVKQUFWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2938945.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,4-difluorophenyl)methanone](/img/structure/B2938946.png)

![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)


![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)



![1-(piperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2938961.png)

![tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2938964.png)